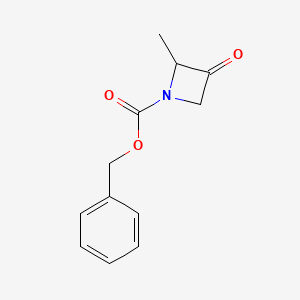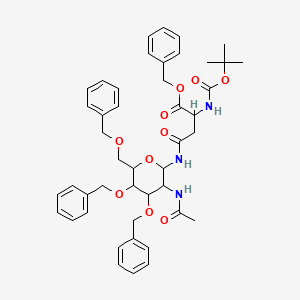![molecular formula C25H31ClN2O2RuS B13387733 RuCl(p-cymene)[(S,S)-MsDpen]](/img/structure/B13387733.png)
RuCl(p-cymene)[(S,S)-MsDpen]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RuCl(p-cymene)[(S,S)-MsDpen] is a chiral diamine ligand complexed with ruthenium. This compound is known for its application in asymmetric transfer hydrogenation reactions, which are crucial in the synthesis of various chiral molecules. The compound’s structure includes a ruthenium center coordinated to a p-cymene ligand and a chiral diamine ligand, [(S,S)-MsDpen].
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of RuCl(p-cymene)[(S,S)-MsDpen] typically involves the reaction of a ruthenium precursor, such as dichloro(p-cymene)ruthenium(II) dimer, with the chiral diamine ligand [(S,S)-MsDpen]. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for RuCl(p-cymene)[(S,S)-MsDpen] are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
RuCl(p-cymene)[(S,S)-MsDpen] primarily undergoes asymmetric transfer hydrogenation reactions. These reactions involve the transfer of hydrogen from a donor molecule to an acceptor molecule, resulting in the formation of chiral products.
Common Reagents and Conditions
The common reagents used in these reactions include hydrogen donors such as formic acid or isopropanol. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions are chiral amines and alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.
Aplicaciones Científicas De Investigación
RuCl(p-cymene)[(S,S)-MsDpen] has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in asymmetric synthesis, particularly in the production of chiral amines and alcohols.
Biology: The compound’s ability to catalyze the formation of chiral molecules makes it useful in the synthesis of biologically active compounds.
Medicine: Chiral amines and alcohols produced using this catalyst are key intermediates in the synthesis of various pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and agrochemicals, where the control of chirality is crucial.
Mecanismo De Acción
The mechanism by which RuCl(p-cymene)[(S,S)-MsDpen] exerts its effects involves the coordination of the ruthenium center to the substrate, followed by the transfer of hydrogen from the donor molecule to the substrate. The chiral environment provided by the [(S,S)-MsDpen] ligand ensures that the hydrogenation occurs in a stereoselective manner, leading to the formation of chiral products. The molecular targets and pathways involved in these reactions are primarily the imines and ketones that undergo hydrogenation.
Comparación Con Compuestos Similares
Similar Compounds
- RuCl(p-cymene)[(R,R)-Ts-DPEN]
- RuCl(p-cymene)[(S,S)-Ts-DPEN]
- RuCl(p-cymene)[(R,R)-FsDPEN]
Uniqueness
RuCl(p-cymene)[(S,S)-MsDpen] is unique due to its specific chiral ligand, [(S,S)-MsDpen], which provides a distinct chiral environment compared to other similar compounds. This uniqueness can result in different selectivities and efficiencies in asymmetric hydrogenation reactions, making it a valuable tool in the synthesis of specific chiral molecules.
Propiedades
Fórmula molecular |
C25H31ClN2O2RuS |
|---|---|
Peso molecular |
560.1 g/mol |
Nombre IUPAC |
[(1S,2S)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C15H17N2O2S.C10H14.ClH.Ru/c1-20(18,19)17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12;1-8(2)10-6-4-9(3)5-7-10;;/h2-11,14-15H,16H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t14-,15-;;;/m0.../s1 |
Clave InChI |
MNPFGRNIWPPSEW-CEHYLXJWSA-M |
SMILES isomérico |
CC1=CC=C(C=C1)C(C)C.CS(=O)(=O)[N-][C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N.Cl[Ru+] |
SMILES canónico |
CC1=CC=C(C=C1)C(C)C.CS(=O)(=O)[N-]C(C1=CC=CC=C1)C(C2=CC=CC=C2)N.Cl[Ru+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]hept-2-enoic acid](/img/structure/B13387658.png)

![2-[(5-bromanyl-4-chloranyl-1H-indol-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B13387661.png)
![potassium;1-(5-carboxypentyl)-2-[5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B13387673.png)



![[2-Fluoro-4-[2-(4-methoxyphenyl)ethynyl]phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B13387691.png)
![[[5-(4-Amino-2-keto-pyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-oxido-phosphoryl] hydrogen phosphate](/img/structure/B13387695.png)

![1-[(Tert-butoxy)carbonyl]-4-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13387700.png)


![2-[[36,38,40,42-Tetrakis(carboxymethoxy)-10,15-bis(carboxymethoxymethyl)-37,39,41,43,44,45,46,47,48,49-decahydroxy-20,25,30,35-tetrakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]acetic acid](/img/structure/B13387734.png)
